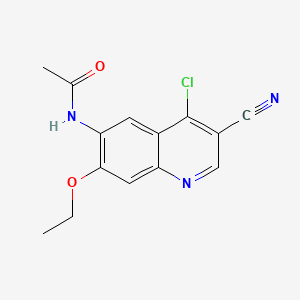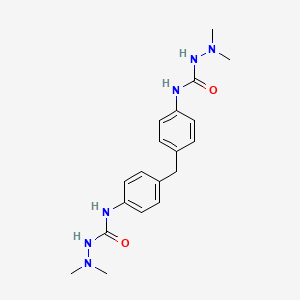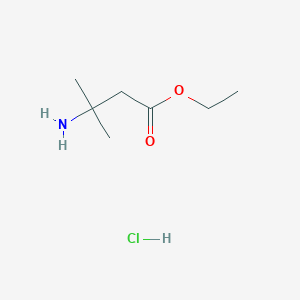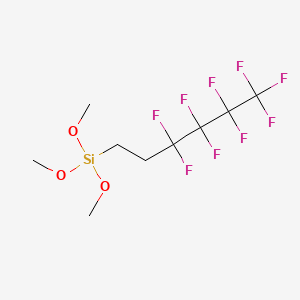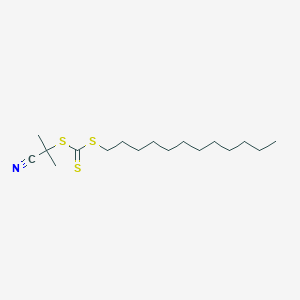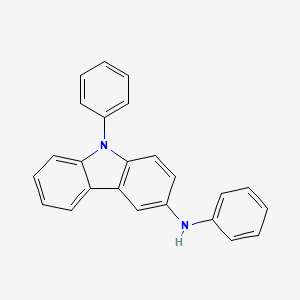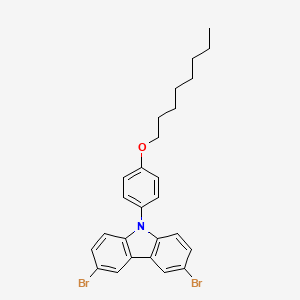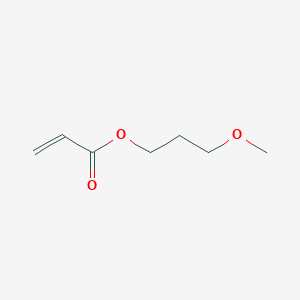
ABT-724
概述
描述
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring, which is further connected to a pyridine ring . The empirical formula is C17H20N4S and the molecular weight is 312.43 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is S=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 .科学研究应用
勃起功能障碍治疗
ABT-724最初被开发为治疗勃起功能障碍的潜在药物,因为它是一种选择性多巴胺D4受体激动剂。 它对人多巴胺D4受体具有显著的激活作用,这对于介导勃起功能至关重要 .
多巴胺D4受体研究
This compound继续被用于科学研究,以研究多巴胺D4受体的功能。 它的选择性使研究人员能够研究这种受体的生理作用,而不会影响其他多巴胺受体亚型 .
心血管研究
在动物模型(例如自发性高血压大鼠)中,this compound已接受测试,以评估其对心血管健康的治疗益处,尤其是在青春期受试者中 .
神经药理学研究
由于其对D4受体的选择性激动作用,this compound成为神经药理学研究中宝贵的工具,有助于了解多巴胺系统在各种神经和精神疾病中的作用 .
药物开发研究
尽管this compound本身可能不会被商业开发,因为其口服生物利用度较差,但它有助于开发针对类似途径的、具有改善药代动力学特征的其他药物 .
药效学和药代动力学分析
This compound用于药效学和药代动力学研究,以了解药物与受体的相互作用以及机体对药物化合物的反应。
每项应用都提供了对this compound在科学研究和药物开发中的潜在用途的独特见解。该化合物的特异性和有效性使其成为各个研究领域中宝贵的工具。
Wikipedia - this compound Nature - Research Highlights PNAS - this compound激活多巴胺D4受体诱导阴茎勃起 Synapse - this compound Drug Targets
体内
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has been utilized in a variety of in vivo studies, including studies of its anti-inflammatory, anti-tumor, and antifungal properties. It has also been used in studies of its effects on the immune system and its ability to modulate the activity of enzymes involved in signal transduction pathways.
体外
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has also been used in a variety of in vitro studies, including studies of its effects on cell proliferation, cell death, and cell migration. It has also been used in studies of its effects on the expression of genes involved in the regulation of cell cycle progression and apoptosis.
作用机制
ABT-724, also known as 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole or 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole, is a potent and highly selective dopamine D4 receptor agonist . It has been developed as a potential drug for the treatment of erectile dysfunction .
Target of Action
The primary target of this compound is the dopamine D4 receptor . This receptor is a subtype of dopamine receptors, which are critical for many physiological functions, including sexual behavior, cognition, motor coordination, cardiovascular control, reward, and hormonal regulation .
Mode of Action
This compound acts as an agonist at the dopamine D4 receptor . It activates human dopamine D4 receptors with an EC50 of 12.4 nM and 61% efficacy .
Pharmacokinetics
This characteristic has led to the exploration of alternative drugs such as ABT-670 .
Result of Action
The activation of dopamine D4 receptors by this compound has been shown to induce penile erection in rats . This suggests that this compound could potentially be used for the treatment of erectile dysfunction .
生物活性
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and antifungal properties. It has also been found to possess immunomodulatory and anti-angiogenic activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole have been studied extensively. It has been found to modulate the activity of enzymes involved in signal transduction pathways, and to bind to certain receptors on the surface of cells, which results in the activation of intracellular signaling pathways and the modulation of gene expression. It has also been found to modulate the expression of genes involved in cell cycle progression and apoptosis.
实验室实验的优点和局限性
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has a number of advantages for use in laboratory experiments. It is a highly versatile compound and can be synthesized easily from readily available starting materials. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole is a highly potent compound and should be handled with caution.
未来方向
The potential future directions for research on 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole are numerous. Further studies could explore its potential as an anti-cancer agent, as well as its potential for use in the treatment of other diseases. Additionally, further studies could explore its potential for use as an immunomodulator, as well as its potential for use in the treatment of autoimmune diseases. Further studies could also explore its potential for use as an anti-angiogenic agent, as well as its potential for use in the treatment of cardiovascular diseases. Finally, further studies could explore its potential for use as an anti-inflammatory agent, as well as its potential for use in the treatment of inflammatory diseases.
安全和危害
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.
属性
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
70006-24-5 | |
| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT724 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


